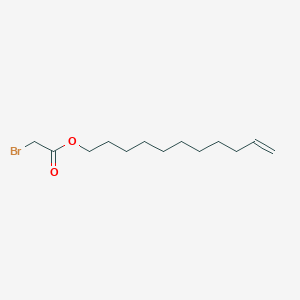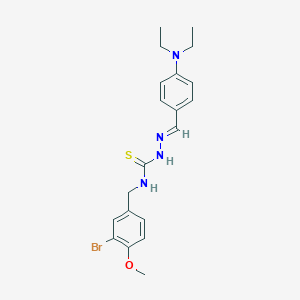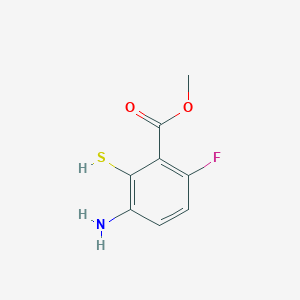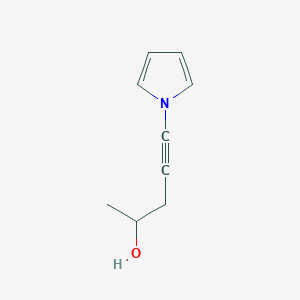
5-(1H-Pyrrol-1-yl)pent-4-yn-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(1H-Pyrrol-1-yl)pent-4-yn-2-ol, also known as PPOH, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. PPOH is a derivative of arachidonic acid, a fatty acid that plays a crucial role in various physiological processes. In
Wissenschaftliche Forschungsanwendungen
5-(1H-Pyrrol-1-yl)pent-4-yn-2-ol has been studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory and anti-cancer properties. 5-(1H-Pyrrol-1-yl)pent-4-yn-2-ol has been found to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to reduce inflammation in animal models of inflammatory diseases.
Wirkmechanismus
The exact mechanism of action of 5-(1H-Pyrrol-1-yl)pent-4-yn-2-ol is not fully understood. However, it is believed to act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation and cancer. 5-(1H-Pyrrol-1-yl)pent-4-yn-2-ol has also been found to inhibit the activity of lipoxygenase, another enzyme involved in inflammation.
Biochemical and Physiological Effects:
5-(1H-Pyrrol-1-yl)pent-4-yn-2-ol has been shown to have several biochemical and physiological effects. It has been found to reduce the production of prostaglandins, which are lipid compounds that play a role in inflammation. 5-(1H-Pyrrol-1-yl)pent-4-yn-2-ol has also been shown to reduce the production of reactive oxygen species (ROS), which are molecules that can cause damage to cells and tissues. Additionally, 5-(1H-Pyrrol-1-yl)pent-4-yn-2-ol has been found to induce apoptosis, a process of programmed cell death, in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-(1H-Pyrrol-1-yl)pent-4-yn-2-ol in lab experiments is its relatively low cost and ease of synthesis. 5-(1H-Pyrrol-1-yl)pent-4-yn-2-ol can be synthesized in large quantities using a simple method. However, one limitation of using 5-(1H-Pyrrol-1-yl)pent-4-yn-2-ol is its low solubility in water, which can make it difficult to use in certain experiments. 5-(1H-Pyrrol-1-yl)pent-4-yn-2-ol also has a short half-life, which can limit its effectiveness in some applications.
Zukünftige Richtungen
There are several future directions for research on 5-(1H-Pyrrol-1-yl)pent-4-yn-2-ol. One area of interest is its potential use in the treatment of cancer. Further studies are needed to determine the optimal dosage and administration of 5-(1H-Pyrrol-1-yl)pent-4-yn-2-ol for cancer treatment. Another area of interest is its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis. Further studies are needed to determine the efficacy of 5-(1H-Pyrrol-1-yl)pent-4-yn-2-ol in animal models of inflammatory diseases. Additionally, the development of more efficient methods for synthesizing 5-(1H-Pyrrol-1-yl)pent-4-yn-2-ol could lead to its wider use in scientific research.
Synthesemethoden
5-(1H-Pyrrol-1-yl)pent-4-yn-2-ol can be synthesized through the reaction of arachidonic acid with propargyl alcohol in the presence of a catalyst. The reaction yields 5-(1H-Pyrrol-1-yl)pent-4-yn-2-ol as the main product. This method of synthesis is relatively simple and can be easily scaled up for larger quantities.
Eigenschaften
CAS-Nummer |
175352-09-7 |
|---|---|
Molekularformel |
C9H11NO |
Molekulargewicht |
149.19 g/mol |
IUPAC-Name |
5-pyrrol-1-ylpent-4-yn-2-ol |
InChI |
InChI=1S/C9H11NO/c1-9(11)5-4-8-10-6-2-3-7-10/h2-3,6-7,9,11H,5H2,1H3 |
InChI-Schlüssel |
KRLUFARPOHZASA-UHFFFAOYSA-N |
SMILES |
CC(CC#CN1C=CC=C1)O |
Kanonische SMILES |
CC(CC#CN1C=CC=C1)O |
Synonyme |
4-Pentyn-2-ol, 5-(1H-pyrrol-1-yl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(2-Methylphenoxy)methyl]benzeneboronic acid](/img/structure/B67407.png)







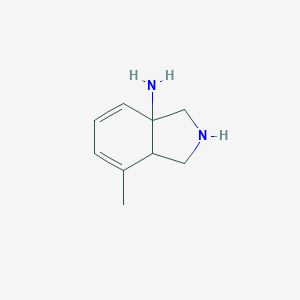
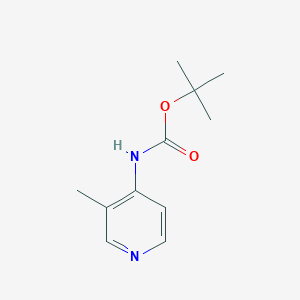
![(2S)-3-[4-[Bis(2,2,2-trichloroethoxy)phosphoryloxy]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B67433.png)
